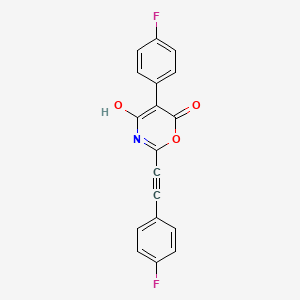
5-(4-Fluorophenyl)-2-((4-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-2-((4-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes fluorophenyl groups and an oxazinone ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of phenol–yne click reactions, where phenol-containing precursors react with acetylenic compounds under mild conditions (e.g., at 40°C in a common solvent) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-2-((4-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-(4-Fluorophenyl)-2-((4-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-2-((4-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups can enhance the compound’s binding affinity to these targets, while the oxazinone ring may play a role in modulating the compound’s activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)valeric acid: This compound shares the fluorophenyl group but has a different core structure.
4-(4-Fluorophenyl)ethynylphenol: Similar in having the ethynyl and fluorophenyl groups but lacks the oxazinone ring.
Uniqueness
5-(4-Fluorophenyl)-2-((4-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one is unique due to its combination of fluorophenyl groups and the oxazinone ring, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H9F2NO3 |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2-[2-(4-fluorophenyl)ethynyl]-4-hydroxy-1,3-oxazin-6-one |
InChI |
InChI=1S/C18H9F2NO3/c19-13-6-1-11(2-7-13)3-10-15-21-17(22)16(18(23)24-15)12-4-8-14(20)9-5-12/h1-2,4-9,22H |
InChI Key |
UEFNRLDDEMOWJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=NC(=C(C(=O)O2)C3=CC=C(C=C3)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


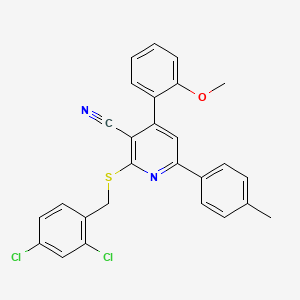
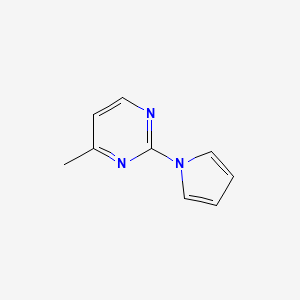
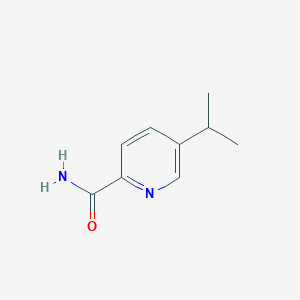

![2,4-Difluorobenzo[d]oxazole](/img/structure/B11774449.png)
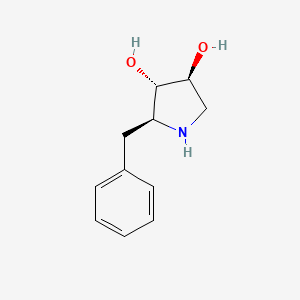

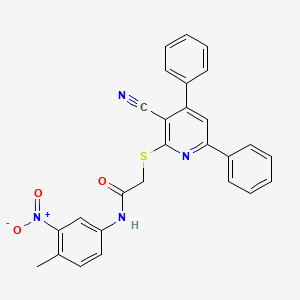
![2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole](/img/structure/B11774471.png)
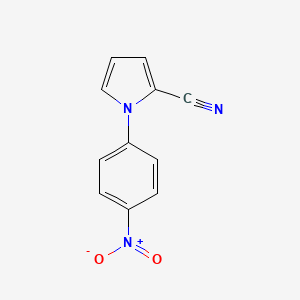
![2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B11774489.png)
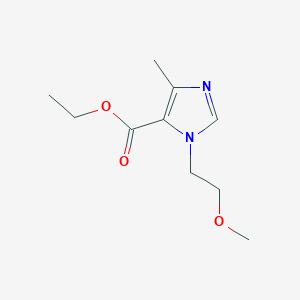
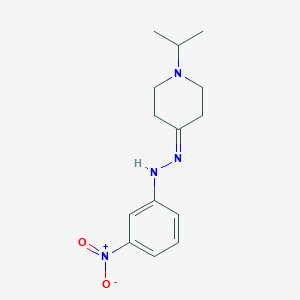
![7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B11774503.png)
